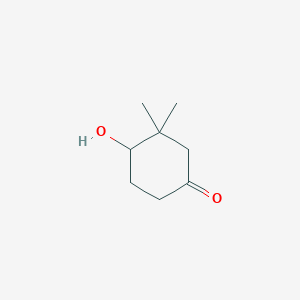
4-Hydroxy-3,3-dimethylcyclohexanone
概要
説明
4-Hydroxy-3,3-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2. It is a key intermediate in the synthesis of various chemical compounds, including inhibitors of human acetylcholinesterase (hAChE) . This compound is notable for its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Hydroxy-3,3-dimethylcyclohexanone involves the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast . The process includes the following steps:
- Dissolve 2,2-dimethylcyclohexane-1,3-dione in ethanol.
- Add the solution to a fermenting mixture of water, sucrose, and baker’s yeast.
- Stir the mixture at 30°C for 40-48 hours.
- Extract the product using ethyl acetate and purify it through filtration and drying.
Industrial Production Methods: Industrial production methods for this compound typically involve similar microbial reduction processes but on a larger scale, with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions: 4-Hydroxy-3,3-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Oxo-3,3-dimethylcyclohexanone.
Reduction: 4-Hydroxy-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学的研究の応用
Chemistry
4-Hydroxy-3,3-dimethylcyclohexanone is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of:
- Acetylcholinesterase Inhibitors: The compound is studied for its ability to inhibit human acetylcholinesterase, which is crucial in treating neurological disorders like Alzheimer's disease .
- Chiral Synthons: It serves as a starting material for synthesizing chiral compounds, which are important in pharmaceuticals .
Biology
The compound's biological activities are under investigation for potential therapeutic effects:
- Enzyme Inhibition: Studies show that it can effectively inhibit enzymes involved in neurotransmitter breakdown, enhancing cholinergic transmission.
- Potential Drug Development: Research is ongoing into its use as a precursor for drugs targeting various conditions, including neurodegenerative diseases .
Medicine
This compound has implications in medicinal chemistry:
- Drug Formulation: It is being explored as a building block for new drugs aimed at treating conditions related to acetylcholine dysregulation .
- Therapeutic Applications: Its role in developing inhibitors for acetylcholinesterase positions it as a candidate for treating Alzheimer's and other cognitive disorders .
Data Table: Comparison of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of hydroxyl to ketone/aldehyde | 4-Oxo-3,3-dimethylcyclohexanone |
| Reduction | Carbonyl group reduction | 4-Hydroxy-3,3-dimethylcyclohexanol |
| Substitution | Hydroxyl group replacement | Various substituted cyclohexanones |
Case Studies
Case Study 1: Enzymatic Preparation
In one study, researchers utilized P450 camphor monooxygenase to hydroxylate cyclohexanones, yielding high enantiomeric excesses of 4-Hydroxy-2,2-dimethylcyclohexanone. This method highlights the compound's utility in synthesizing chiral intermediates essential for pharmaceutical applications .
Case Study 2: Acetylcholinesterase Inhibition
Research demonstrated that derivatives of this compound exhibited significant inhibitory effects on human acetylcholinesterase. This finding supports further exploration into its potential as a therapeutic agent for cognitive disorders .
作用機序
The mechanism of action of 4-Hydroxy-3,3-dimethylcyclohexanone involves its interaction with molecular targets such as enzymes. For instance, as an intermediate in the synthesis of hAChE inhibitors, it plays a role in inhibiting the enzyme acetylcholinesterase, which is crucial for neurotransmission . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
類似化合物との比較
Cyclohexanone: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxycyclohexanone: Lacks the additional methyl groups.
3,3-Dimethylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3-dimethylcyclohexanone is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
特性
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













